molecular formula C18H24N4O2 B6424182 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034374-46-2

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No. B6424182
CAS RN: 2034374-46-2
M. Wt: 328.4 g/mol
InChI Key: YCAVZYABDRERKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, also known as DMOPU, is a small organic compound that has been widely studied in the scientific community. It is a member of the pyrazole urea class of compounds, which possess a wide range of biological activities. DMOPU has been studied for its potential applications in cancer treatment, anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it has also been studied for its ability to act as an antioxidant and for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is complex and not fully understood. It is believed to act through several different mechanisms, including inhibition of protein tyrosine phosphatases, modulation of protein-protein interactions, and inhibition of enzymes involved in drug metabolism.
Biochemical and Physiological Effects
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways and have been implicated in cancer development. In addition, it has been shown to modulate the activity of enzymes involved in drug metabolism, which can affect the absorption, distribution, and excretion of drugs. Finally, it has been shown to inhibit the activity of enzymes involved in the metabolism of other compounds, such as fatty acids and lipids.

Advantages and Limitations for Lab Experiments

The use of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea in laboratory experiments has several advantages. It is a small organic molecule that is easy to synthesize and can be stored at room temperature. In addition, it is relatively inexpensive to purchase, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea in laboratory experiments. It is a relatively new compound, so its effects on biochemical and physiological processes are not fully understood. In addition, it has limited solubility in aqueous solutions, making it difficult to use in certain experiments.

Future Directions

The potential applications of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea are vast and there are many future directions for research. These include further studies on the effects of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea on protein tyrosine phosphatases and other enzymes involved in drug metabolism. In addition, further research could be conducted to explore the potential of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea as an antioxidant and as a drug delivery system. Finally, further research could be conducted to explore the potential of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea as an inhibitor of enzymes involved in the metabolism of other compounds, such as fatty acids and lipids.

Synthesis Methods

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can be synthesized by a variety of methods, including the reaction of 3,4-dimethylphenyl isocyanate with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl-urea in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere. The product is then isolated by precipitation and recrystallization from a suitable solvent.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has been studied extensively for its potential applications in the scientific research field. It has been used as an inhibitor of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways and have been implicated in cancer development. 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been used as a model compound to study the structure and function of proteins and other biological molecules.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-6-7-15(9-14(13)2)20-18(23)21-16-10-19-22(11-16)12-17-5-3-4-8-24-17/h6-7,9-11,17H,3-5,8,12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAVZYABDRERKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

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